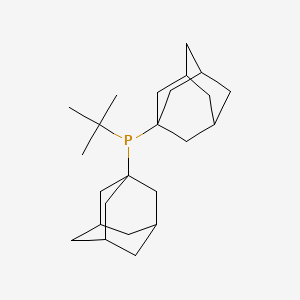
Di(adamantan-1-yl)(tert-butyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(adamantan-1-yl)(tert-butyl)phosphine is a phosphine ligand known for its bulky and electron-rich properties. This compound is highly effective in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions such as Heck and Suzuki coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(tert-butyl)phosphine typically involves the reaction of adamantyl lithium with tert-butylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Di(adamantan-1-yl)(tert-butyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the primary products.
Substitution: Metal-phosphine complexes are the major products formed.
Scientific Research Applications
Di(adamantan-1-yl)(tert-butyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Di(adamantan-1-yl)(tert-butyl)phosphine involves its ability to stabilize and activate metal centers in catalytic processes. The bulky and electron-rich nature of the ligand enhances its binding affinity to metal atoms, facilitating various catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
Di(1-adamantyl)-n-butylphosphine: Another bulky phosphine ligand with similar applications in catalysis.
Di-tert-butylchlorophosphine: Known for its use in cross-coupling reactions due to its flexible electronic and steric properties.
Uniqueness
Di(adamantan-1-yl)(tert-butyl)phosphine stands out due to its unique combination of steric bulk and electronic richness, making it highly effective in stabilizing metal centers and enhancing catalytic activity .
Properties
Molecular Formula |
C24H39P |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bis(1-adamantyl)-tert-butylphosphane |
InChI |
InChI=1S/C24H39P/c1-22(2,3)25(23-10-16-4-17(11-23)6-18(5-16)12-23)24-13-19-7-20(14-24)9-21(8-19)15-24/h16-21H,4-15H2,1-3H3 |
InChI Key |
XJIXVSYABXKOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















